![molecular formula C33H34N4O3 B2404649 5-{3-[4-(tert-butyl)phenoxy]phenyl}-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione CAS No. 1005068-82-5](/img/structure/B2404649.png)
5-{3-[4-(tert-butyl)phenoxy]phenyl}-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{3-[4-(tert-butyl)phenoxy]phenyl}-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione is a useful research compound. Its molecular formula is C33H34N4O3 and its molecular weight is 534.66. The purity is usually 95%.
BenchChem offers high-quality 5-{3-[4-(tert-butyl)phenoxy]phenyl}-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{3-[4-(tert-butyl)phenoxy]phenyl}-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Complex Formation and Electrochemical Behavior
- The compound's derivatives are involved in forming stable octahedral complexes with different metal ions, showcasing its potential in creating phenoxyl radical complexes in solution. This behavior is significant in electrochemical applications and the study of metal-ligand interactions (Müller et al., 2000).
Fungicidal Activity
- Some derivatives of this compound show moderate to excellent fungicidal activity. For instance, specific derivatives demonstrated 100% inhibition against Cercospora arachidicola Hori at a concentration of 50 mg/L (Mao, Song, & Shi, 2013).
Synthesis and Transformations
- New halogenated carbenes derived from the compound have been synthesized, indicating its utility in creating less basic, stable heteroaromatic carbenes. These derivatives have unique reactions, such as forming zwitterionic compounds and 5-amidino-1,2,4-triazoles, useful in synthetic chemistry and material science (Glinyanaya et al., 2021).
Antitumor Activity
- Certain derivatives of this compound have been shown to possess good antitumor activity. For example, a specific derivative demonstrated an IC50 value of 26 µM against the Hela cell line, highlighting its potential in cancer research and drug development (叶姣 et al., 2015).
Thermochromic Properties
- Derivatives of the compound exhibit thermochromic properties in solution, indicating its potential application in developing materials sensitive to temperature changes (Komissarov et al., 1991).
Wirkmechanismus
Target of Action
The primary targets of MLS000541443 are yet to be identified. The compound’s interaction with its targets is a crucial aspect of its mechanism of action. The targets could be proteins, enzymes, or receptors that play a significant role in cellular processes .
Mode of Action
The mode of action of MLS000541443 involves its interaction with its targets, leading to changes in cellular processes. This interaction could involve binding to the target, inhibiting its function, or modulating its activity . The exact nature of these interactions and the resulting changes are subject to ongoing research.
Biochemical Pathways
MLS000541443 may affect various biochemical pathways, leading to downstream effects on cellular functions. These pathways could involve signal transduction, metabolic processes, or gene expression. The compound’s impact on these pathways could lead to changes in cell behavior, such as altered growth, differentiation, or survival .
Pharmacokinetics
The pharmacokinetics of MLS000541443 involves its absorption, distribution, metabolism, and excretion (ADME) properties. These properties determine the compound’s bioavailability, i.e., the extent and rate at which it reaches its site of action. Factors such as the compound’s chemical structure, formulation, route of administration, and dose can influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of MLS000541443’s action depend on its mode of action and the biochemical pathways it affects. These effects could include changes in cellular processes such as proliferation, apoptosis, or differentiation. The compound’s effects could also involve changes in the expression of specific genes or proteins .
Action Environment
The action, efficacy, and stability of MLS000541443 can be influenced by various environmental factors. These factors could include the physiological environment within the body, such as pH, temperature, and the presence of other molecules. External factors, such as light, heat, and humidity, could also affect the compound’s stability .
Eigenschaften
IUPAC Name |
5-[3-(4-tert-butylphenoxy)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)-4-(1,2,4-triazol-1-yl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N4O3/c1-33(2,3)23-11-13-24(14-12-23)40-25-9-6-8-22(17-25)27-18-28(38)29(32(39)31(27)37-20-34-19-36-37)30-26-10-5-4-7-21(26)15-16-35-30/h4-14,17,19-20,27,29-31,35H,15-16,18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFJARIKISDPGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)C3CC(=O)C(C(=O)C3N4C=NC=N4)C5C6=CC=CC=C6CCN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{3-[4-(tert-butyl)phenoxy]phenyl}-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

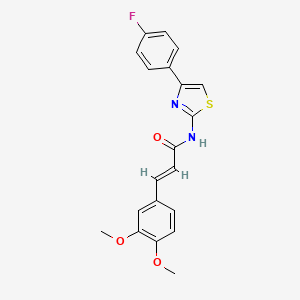
![3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2404567.png)
![1-[2-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2404570.png)
![(N2Z,N6E)-N2,N6-bis(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pyridine-2,6-dicarboxamide](/img/structure/B2404573.png)
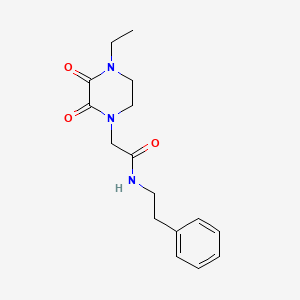
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2404575.png)
![Benzo[d]thiazol-2-ylmethyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2404577.png)
![1-(4-Fluorophenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2404578.png)
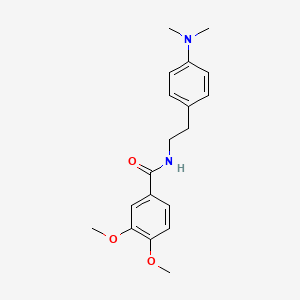
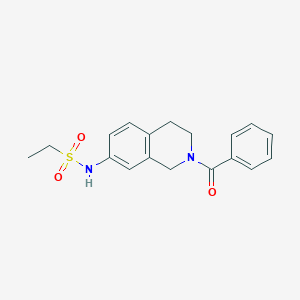
![N-(3-(dimethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2404586.png)
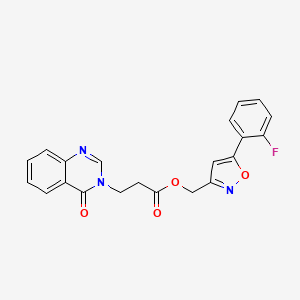
![1-Oxaspiro[2.3]hexane-2-carboxylic acid, ethyl ester](/img/structure/B2404588.png)
![N-(3-cyclopropyl-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2404589.png)